molecular formula C16H10BrClN2O B7540466 4-bromo-N-(8-chloroquinolin-5-yl)benzamide

4-bromo-N-(8-chloroquinolin-5-yl)benzamide

カタログ番号 B7540466
分子量: 361.62 g/mol
InChIキー: KBBNYNVJJVUGIP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-bromo-N-(8-chloroquinolin-5-yl)benzamide, also known as BQ-123, is a peptide antagonist of the endothelin receptor type A (ETA). It is a potent and selective inhibitor of ETA receptors and has been extensively studied for its potential therapeutic applications in various diseases.

作用機序

4-bromo-N-(8-chloroquinolin-5-yl)benzamide acts as a selective antagonist of the ETA receptor, which is predominantly expressed in vascular smooth muscle cells. It blocks the binding of endothelin-1 to the ETA receptor, thereby inhibiting its vasoconstrictor effects and promoting vasodilation.
Biochemical and Physiological Effects:
4-bromo-N-(8-chloroquinolin-5-yl)benzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of endothelin-1-induced vasoconstriction, the reduction of blood pressure, and the improvement of cardiac function in animal models of heart failure. It has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.

実験室実験の利点と制限

4-bromo-N-(8-chloroquinolin-5-yl)benzamide is a highly specific inhibitor of the ETA receptor and has been extensively studied for its potential therapeutic applications in various diseases. However, its use in lab experiments may be limited by its high cost and limited availability.

将来の方向性

There are several future directions for the research and development of 4-bromo-N-(8-chloroquinolin-5-yl)benzamide. One potential application is in the treatment of pulmonary hypertension, a condition characterized by elevated blood pressure in the pulmonary arteries. 4-bromo-N-(8-chloroquinolin-5-yl)benzamide has been shown to improve pulmonary hemodynamics and exercise capacity in animal models of pulmonary hypertension, and further studies are needed to evaluate its potential therapeutic efficacy in humans.
Another potential application is in the treatment of cancer, as 4-bromo-N-(8-chloroquinolin-5-yl)benzamide has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. Further studies are needed to evaluate its potential as an adjunct therapy in cancer treatment.
In addition, 4-bromo-N-(8-chloroquinolin-5-yl)benzamide may have potential applications in the treatment of other cardiovascular diseases, such as atherosclerosis and ischemic heart disease. Further studies are needed to evaluate its potential therapeutic efficacy in these conditions.
Conclusion:
In conclusion, 4-bromo-N-(8-chloroquinolin-5-yl)benzamide is a highly selective antagonist of the ETA receptor that has been extensively studied for its potential therapeutic applications in various diseases. Its use in lab experiments may be limited by its high cost and limited availability, but further research is needed to evaluate its potential therapeutic efficacy in humans.

合成法

The synthesis of 4-bromo-N-(8-chloroquinolin-5-yl)benzamide involves the reaction of 8-chloroquinoline-5-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-bromoaniline to form the benzamide derivative. The final product is obtained after purification by column chromatography.

科学的研究の応用

4-bromo-N-(8-chloroquinolin-5-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, pulmonary hypertension, and cancer. It has been shown to inhibit the vasoconstrictor effects of endothelin-1, a potent vasoconstrictor peptide that plays a key role in the regulation of blood pressure and vascular tone.

特性

IUPAC Name

4-bromo-N-(8-chloroquinolin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClN2O/c17-11-5-3-10(4-6-11)16(21)20-14-8-7-13(18)15-12(14)2-1-9-19-15/h1-9H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBNYNVJJVUGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)Cl)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(8-chloroquinolin-5-yl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。